2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate
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Overview
Description
This compound is an organic molecule with several functional groups. It contains a trifluoromethyl group, a benzyl group, an amino group, and a chlorobenzoate group. These groups are known to have various chemical properties which could make this compound interesting for research .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the amino group might participate in acid-base reactions, while the trifluoromethyl group could be involved in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and reactivity .Scientific Research Applications
Complexing Ability and Ligand Properties
One study discusses the synthesis and complexing abilities of related compounds, showcasing their potential as O,N,O-tridentate ligands capable of forming complexes with nickel(ii) and copper(ii). These compounds, including derivatives of polyfluoroalkylpropionates with aminobenzoic acid, demonstrate the structural flexibility and chemical reactivity necessary for applications in coordination chemistry (Kudyakova et al., 2009).
Antioxidant and Antimicrobial Activities
Another study on a structurally similar compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, revealed its synthesis through Knoevenagel condensation and its evaluation for antimicrobial and antioxidant susceptibilities. The compound's crystalline structure was determined, and it showed promising in vitro activities, suggesting its utility in developing new antimicrobial and antioxidant agents (Kumar et al., 2016).
Molecular Structure Analysis
Research into 2-amino-5-methylpyridinium 3-chlorobenzoate, a related compound, provides insights into molecular interactions, such as hydrogen bonding patterns, which could inform the design of new molecules with specific properties. The study's detailed analysis of crystal structure and intermolecular forces offers valuable information for applications in materials science and molecular engineering (Thanigaimani et al., 2012).
Fluorescence Probes for Reactive Oxygen Species Detection
The development of novel fluorescence probes capable of reliably detecting reactive oxygen species and distinguishing specific species highlights the potential of certain chemical frameworks for applications in biological and chemical sensing. Compounds designed for selective interaction with reactive oxygen species can be invaluable tools in biochemistry and molecular biology for studying oxidative stress and related processes (Setsukinai et al., 2003).
Optical Storage and Polymer Science
The synthesis and characterization of compounds for reversible optical storage, demonstrating the cooperative motion of polar side groups in amorphous polymers, indicate the role of chemical structure in determining material properties. Such studies are essential for advancing technologies in data storage, where the manipulation of light and material interactions at the molecular level can lead to significant innovations (Meng et al., 1996).
Safety And Hazards
properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO3/c18-13-6-3-5-11(8-13)16(24)25-10-15(23)22-9-12-4-1-2-7-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHYJFFDSIOJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate |
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